molecular formula C27H28FN5O3 B2378557 4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 951617-45-1

4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2378557
CAS RN: 951617-45-1
M. Wt: 489.551
InChI Key: BYYQRJDEXCCLFU-UHFFFAOYSA-N
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Description

4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C27H28FN5O3 and its molecular weight is 489.551. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The compound shares structural similarities with various pyrazolo[4,3-d]pyrimidine derivatives, which have been synthesized through different methods. For instance, Bratenko et al. (2013) developed a method for preparing 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones, utilizing ethyl 1-aryl-4-isocyanatopyrazole-3-carboxylates and aliphatic amines followed by cyclization (Bratenko, Barus, & Vovk, 2013).

Chemical Structure and Modifications

Research on pyrazolo[4,3-d]pyrimidine derivatives often focuses on chemical structure analysis and modifications to enhance biological properties. For example, Ramasamy et al. (2005) described the synthesis of a pyrazolo[4,3-d]pyrimidine nucleoside library using solid-phase parallel synthesis methodology (Ramasamy et al., 2005). Similarly, Rao et al. (1992) worked on the synthesis of congeners of uridine and cytidine in the pyrazolo[4,3-d]pyrimidine and pyrrolo[3,2-d]-pyrimidine ring system (Rao, Revankar, Vinayak, & Robins, 1992).

Medicinal Chemistry Applications

In medicinal chemistry, pyrazolo[4,3-d]pyrimidine derivatives have been explored for various biological activities. For example, Ismail et al. (2017) reported on the synthesis of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones, which have potential applications in medicinal chemistry and were evaluated for their anti-proliferative properties against cancer cell lines (Ismail et al., 2017).

Potential Biological Activities

These compounds have been investigated for a range of potential biological activities. Zhang et al. (2016) designed and synthesized pyrazolo[3,4-d]pyrimidine derivatives as potential anticonvulsants and antidepressants, evaluating their pharmacological activities through various tests (Zhang, Wang, Wen, Li, & Quan, 2016).

Molecular Interactions and Properties

Studies also include the analysis of molecular interactions and properties. Avasthi et al. (2002) investigated isomeric pyrazolo[4,3-d]pyrimidine-based molecules, focusing on the disappearance of dimerization due to interchanged substitutions (Avasthi, Rawat, Chandra, Sharon, & Maulik, 2002).

properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-[(4-fluorophenyl)methyl]-2-methylpyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3/c1-30-17-23-25(29-30)26(35)33(16-21-7-9-22(28)10-8-21)27(36)32(23)18-24(34)31-13-11-20(12-14-31)15-19-5-3-2-4-6-19/h2-10,17,20H,11-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQRJDEXCCLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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